molecular formula C9H14ClN5O2 B13474511 Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate

Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate

Cat. No.: B13474511
M. Wt: 259.69 g/mol
InChI Key: FRTPSLYIFLOUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a triazine ring substituted with an amino and a chloro group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate typically involves the reaction of cyanuric chloride with tert-butyl glycinate in the presence of a base such as sodium carbonate. The reaction is carried out in an ice bath to control the temperature and prevent side reactions. The intermediate product is then treated with an amine, such as 4-amino-6-chloro-1,3,5-triazine, to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic hydrolysis is carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted triazine derivatives with various functional groups.

    Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazine ring and its substituents play a crucial role in the binding affinity and specificity of the compound. The molecular pathways involved include inhibition of key enzymes in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Terbuthylazine: A triazine herbicide with similar structural features but different substituents.

    Atrazine: Another triazine herbicide with a similar core structure but different functional groups.

    Simazine: A triazine herbicide with similar applications in agriculture.

Uniqueness

Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C9H14ClN5O2

Molecular Weight

259.69 g/mol

IUPAC Name

tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate

InChI

InChI=1S/C9H14ClN5O2/c1-9(2,3)17-5(16)4-12-8-14-6(10)13-7(11)15-8/h4H2,1-3H3,(H3,11,12,13,14,15)

InChI Key

FRTPSLYIFLOUSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=NC(=NC(=N1)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.